N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride
Overview
Description
This usually includes the compound’s IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopy.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and various spectroscopic properties.Scientific Research Applications
-
Mycobacterial Energetics Disruptor
- Field : Medicinal Chemistry
- Application : N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, a derivative of the compound you mentioned, has been found to affect Mycobacterium tuberculosis energetics .
- Method : The compound was tested for its ability to inhibit the efflux of drugs from the bacteria, which can slow down the emergence of resistance and have positive effects on the duration of the treatment .
- Results : The compound showed promising activity (MIC=16 µg/mL, RFF=3.29), but also posed several medicinal chemistry challenges concerning its toxicity and drug-likeness .
-
Synthesis of Dichlorobenzamide Derivatives
- Field : Chemical Crystallography
- Application : Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .
- Method : The new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .
- Results : The structures of two of the compounds were established by X-ray crystallography .
-
Antiandrogenic Activity
- Field : Endocrinology
- Application : The fungicide N-(3, 5-dichlorophenyl) succinimide (NDPS) has been tested for antiandrogenic activity .
- Method : A transient transfection system based on luciferase activity was utilized for in vitro analysis of the antiandrogeic activity of NDPS .
- Results : The results of this study were not provided in the search results .
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions that should be taken when handling it.
Future Directions
This could involve potential applications of the compound, areas of research that could be pursued, and how the compound could be modified to enhance its properties or reduce its hazards.
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-N-methylcarbamothioyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NS/c1-12(8(11)13)7-3-5(9)2-6(10)4-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLAYERKFWXJFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC(=C1)Cl)Cl)C(=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374205 | |
Record name | (3,5-Dichlorophenyl)methylcarbamothioyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride | |
CAS RN |
363179-63-9 | |
Record name | (3,5-Dichlorophenyl)methylcarbamothioyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 363179-63-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.